Elzasonan hydrochloride
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Overview
Description
Elzasonan hydrochloride is a selective 5-HT1B and 5-HT1D receptor antagonist that was under development by Pfizer for the treatment of depression. The compound is known for its potential antidepressant effects by enhancing serotonergic innervations originating from the raphe nucleus, thereby improving signaling to limbic regions like the hippocampus and prefrontal cortex .
Preparation Methods
The synthetic route for elzasonan hydrochloride involves the reaction of 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one with hydrochloric acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the compound .
Chemical Reactions Analysis
Elzasonan hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines .
Scientific Research Applications
Elzasonan hydrochloride has been primarily studied for its potential use in treating depression. By blocking 5-HT1B and 5-HT1D autoreceptors, it enhances serotonergic signaling, which is believed to have antidepressant effects.
In chemistry, this compound serves as a model compound for studying receptor-ligand interactions and the development of selective receptor antagonists. Its unique structure makes it a valuable tool for medicinal chemistry research.
Mechanism of Action
Elzasonan hydrochloride exerts its effects by selectively blocking 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of serotonin release in the brain. By inhibiting these receptors, this compound enhances serotonergic innervations from the raphe nucleus, leading to improved signaling in limbic regions such as the hippocampus and prefrontal cortex. This mechanism is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
Elzasonan hydrochloride can be compared with other selective 5-HT1B and 5-HT1D receptor antagonists, such as:
- GR-127,935
- SB-649,915
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, receptor selectivity, and clinical efficacy. This compound is unique in its specific chemical structure and its development history by Pfizer .
Properties
CAS No. |
220322-05-4 |
---|---|
Molecular Formula |
C22H24Cl3N3OS |
Molecular Weight |
484.9 g/mol |
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-; |
InChI Key |
NMTRXBJYASHMND-UXTSPRGOSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
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